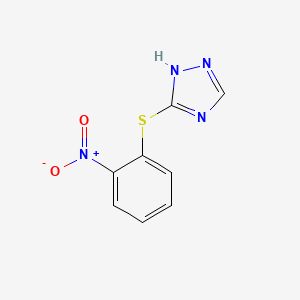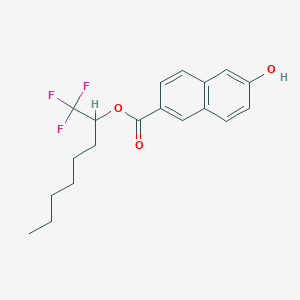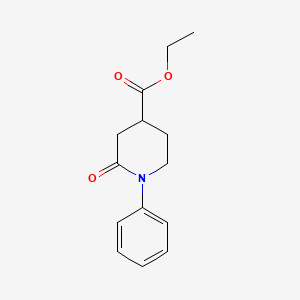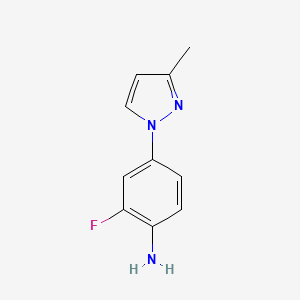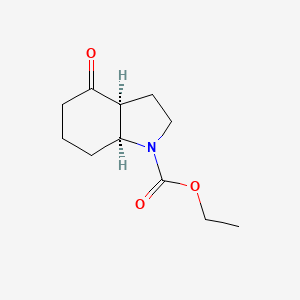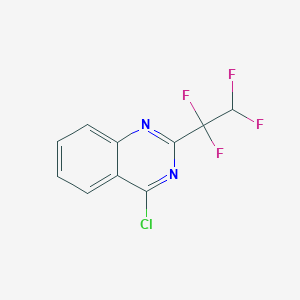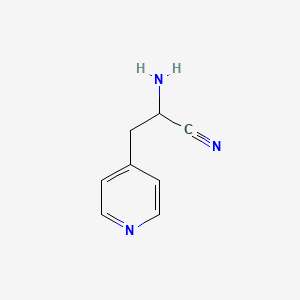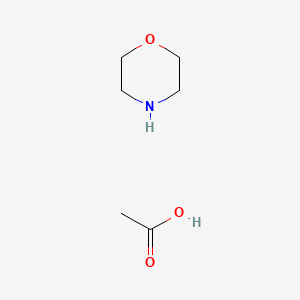
acetic acid;morpholine
Vue d'ensemble
Description
acetic acid;morpholine is a chemical compound formed by the combination of morpholine and acetic acid in a 1:1 molar ratio. Morpholine is a heterocyclic amine with both amine and ether functional groups, making it a versatile compound in various chemical reactions. Acetate, derived from acetic acid, is a common anion in organic chemistry. The combination of these two components results in a compound with unique properties and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
acetic acid;morpholine can be synthesized through the reaction of morpholine with acetic acid. The reaction typically involves mixing equimolar amounts of morpholine and acetic acid, followed by heating to facilitate the formation of the acetate salt. The reaction can be represented as follows:
C4H9NO+CH3COOH→C4H9NOH+CH3COO−
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting solution is then cooled, and the product is isolated by crystallization or evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of morpholine, acetate (1:1) involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
acetic acid;morpholine undergoes various chemical reactions, including:
Oxidation: Morpholine can be oxidized to form N-oxide derivatives.
Reduction: The acetate component can be reduced to ethanol under specific conditions.
Substitution: The amine group in morpholine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of morpholine.
Reduction: Ethanol and morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagent used.
Applications De Recherche Scientifique
acetic acid;morpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor, solvent, and intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of morpholine, acetate (1:1) depends on its application. In biological systems, morpholine can interact with enzymes and proteins, affecting their function. For example, morpholine derivatives have been shown to inhibit cholinesterase enzymes, which play a role in neurotransmission. The acetate component can act as a source of acetate ions, which are involved in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine, acetate (11): Similar structure but with a piperidine ring instead of morpholine.
Pyrrolidine, acetate (11): Contains a pyrrolidine ring, differing in ring size and nitrogen positioning.
Thiomorpholine, acetate (11): Contains a sulfur atom in the ring, altering its chemical properties.
Uniqueness
acetic acid;morpholine is unique due to the presence of both amine and ether functional groups in the morpholine ring, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring both nucleophilic and electrophilic characteristics.
Propriétés
Numéro CAS |
25151-42-2 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
acetic acid;morpholine |
InChI |
InChI=1S/C4H9NO.C2H4O2/c1-3-6-4-2-5-1;1-2(3)4/h5H,1-4H2;1H3,(H,3,4) |
Clé InChI |
MIJRUQYZDSEMBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1COCCN1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Propanesulfonic acid, 3-[(1,1-dimethylpropyl)amino]-](/img/structure/B8572745.png)

